Quinolin-7-ylboronic acid
Overview
Description
Quinolin-7-ylboronic acid is a useful research compound. Its molecular formula is C9H8BNO2 and its molecular weight is 172.98 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biquinoline Derivatives
Quinolin-7-ylboronic acid is used in the synthesis of biquinoline derivatives. The process involves a microwave-assisted Suzuki cross-coupling between N-protected bromoquinolinones and quinolin-3-ylboronic acid, resulting in new 3,6′- and 3,7′-biquinoline derivatives (Broch, Anizon, & Moreau, 2008).
Development of Anticancer Agents
This compound derivatives are explored for their potential in anticancer therapy. A study involving the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives demonstrated significant anticancer activity against various carcinoma cell lines. These derivatives showed promise as potent hTopoIIα inhibitors, a target in cancer treatment (Bhatt, Agrawal, & Patel, 2015).
In Vitro and In Vivo Anticancer Studies
In another study, quinoline derivatives, specifically analogues of natural compounds (makaluvamines), exhibited strong anticancer properties. These compounds, synthesized and characterized for their chemical structures, demonstrated significant cytotoxicity in vitro and inhibited the growth of breast cancer xenograft tumors in animal models (Wang et al., 2009).
Rhizogenesis in Plant Propagation
This compound derivatives have also been investigated for their impact on rhizogenesis during plant propagation. Research on the influence of these derivatives on the root system of Paulownia clones indicated their potential as effective and low-toxic stimulators of rhizogenesis in microclonal propagation of plants (Zavhorodnii et al., 2022).
Role in Neurobiology
This compound is also relevant in the study of neurobiology. One of its derivatives, kynurenic acid, has been utilized in identifying glutamate-releasing synapses and in drug development for epilepsy and stroke treatment. The kynurenines, a family of compounds including quinolinic acid, have seen significant research interest due to their roles in neurodegenerative disorders (Stone, 2001).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Studies show that these compounds possess a wide spectrum of biodynamic activities and have potential as therapeutic agents in treating microbial infections (Faldu et al., 2014).
Mechanism of Action
Target of Action
Quinolin-7-ylboronic acid is an organic boron compound . It is often used in organic synthesis reactions, particularly in cross-coupling reactions . It can act as a ligand in metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura coupling reaction, forming C-C bond connections .
Mode of Action
The mode of action of this compound primarily involves its role as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura coupling reaction, for example, it binds to a palladium catalyst, facilitating the formation of carbon-carbon bonds . This is a crucial step in many organic synthesis processes.
Biochemical Pathways
They are particularly important in cross-coupling reactions, which are fundamental in organic synthesis .
Result of Action
The primary result of this compound’s action is the formation of carbon-carbon bonds in organic compounds . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in some organic solvents, such as chloroform and dimethyl sulfoxide . Therefore, the choice of solvent can significantly impact its reactivity and effectiveness in synthesis reactions. Additionally, it should be stored at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Quinolin-7-ylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition and protein interactions. This compound interacts with enzymes such as proteases and kinases, forming stable complexes that can inhibit or modulate their activity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, leading to alterations in cell function. For instance, this compound can modulate the activity of kinases, which are crucial for signal transduction pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a dose-dependent relationship .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, this compound can inhibit key enzymes in the glycolytic pathway, affecting energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. This compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its role in modulating enzyme activity and cellular processes .
Properties
IUPAC Name |
quinolin-7-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619454 | |
Record name | Quinolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
629644-82-2 | |
Record name | Quinolin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.